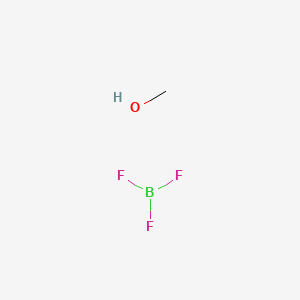

Boron trifluoride methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYCUKPDAAYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.5 [mmHg] | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-57-9, 2802-68-8 | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of the Boron Trifluoride Methanol Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boron trifluoride methanol (B129727) complex (BF₃·CH₃OH) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a potent Lewis acid catalyst. Its efficacy in promoting a variety of chemical transformations, including esterification, etherification, and Friedel-Crafts reactions, has made it an indispensable tool for chemists in both academic and industrial settings. Understanding the fundamental mechanism of its formation is paramount for optimizing reaction conditions, controlling selectivity, and developing novel synthetic methodologies. This technical guide provides a comprehensive overview of the formation mechanism of the boron trifluoride methanol complex, detailing the underlying principles, experimental and computational evidence, and practical considerations for its use.

Core Principles of Complex Formation

The formation of the this compound complex is a classic example of a Lewis acid-base interaction. Boron trifluoride (BF₃), with its electron-deficient boron atom, acts as a potent Lewis acid, readily accepting a pair of electrons. Methanol (CH₃OH), with lone pairs of electrons on its oxygen atom, functions as a Lewis base. The donation of an electron pair from the oxygen atom of methanol to the empty p-orbital of the boron atom in BF₃ results in the formation of a coordinate covalent bond and the subsequent adduct.[1]

The reaction proceeds rapidly and is exothermic. Depending on the stoichiometry of the reactants, both 1:1 and 1:2 adducts of boron trifluoride and methanol can be formed.[1]

1:1 Complex Formation: BF₃ + CH₃OH ⇌ BF₃·CH₃OH

1:2 Complex Formation: BF₃·CH₃OH + CH₃OH ⇌ BF₃·2CH₃OH

In the 1:2 complex, the second methanol molecule is believed to be hydrogen-bonded to the oxygen atom of the first methanol molecule, which is directly coordinated to the boron trifluoride.[1]

Quantitative Data Summary

A comprehensive understanding of the this compound complex formation necessitates the analysis of quantitative data derived from experimental and computational studies. The following tables summarize key thermodynamic, spectroscopic, and structural parameters.

Table 1: Thermodynamic Data for BF₃ Adduct Formation

| Lewis Base | Adduct | Formation Enthalpy (ΔH) in DCM (kJ/mol) | Reference |

| Methanol | BF₃·CH₃OH | -58.1 (for 1:1 complex) | [2] |

| Methanol | BF₃·2CH₃OH | -49.2 (for 1:2 complex) | [2] |

Note: Enthalpy values were measured for the reaction of gaseous BF₃ with the Lewis base in a dichloromethane (B109758) (DCM) solution.

Table 2: Spectroscopic Data for this compound Complexes

| Species | Technique | Solvent | Chemical Shift (δ) / Vibrational Frequency (cm⁻¹) | Reference |

| BF₃·CH₃OH | ¹H NMR | SO₂ | Methyl protons observed at a lower field than free methanol | [3] |

| BF₃·2CH₃OH | ¹H NMR | SO₂ | Two distinct methyl peaks observed at low temperatures | [3] |

| BF₃·CH₃OH | ¹⁹F NMR | Acetone | Isotope shift of 0.068 ppm | [2] |

| Free Methanol (O-H stretch) | IR | Liquid Film | 3400-3200 (broad) | [4] |

| Free Methanol (C-O stretch) | IR | Liquid Film | 1075-1000 | [4] |

Table 3: Structural Parameters of BF₃ and Related Adducts (Experimental and Computational)

| Molecule/Complex | Parameter | Method | Value | Reference |

| BF₃ | B-F bond length | Experimental | 1.307 Å | |

| HCN-BF₃ (gas phase) | N-B bond length | Microwave Spectroscopy | 2.473(29) Å | [5] |

| HCN-BF₃ (crystal phase) | N-B bond length | X-ray Diffraction | 1.638(2) Å | [5] |

| H₂BF | B-F bond length | CCSD(T)/aug-cc-pVTZ | ~1.31 Å | [4] |

| HBF₂ | B-F bond length | CCSD(T)/aug-cc-pVTZ | ~1.31 Å | [4] |

Experimental Protocols

The characterization of the this compound complex and the study of its formation mechanism rely heavily on spectroscopic techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful method to study the stoichiometry and thermodynamics of complex formation.

Objective: To determine the equilibrium constant for the formation of the BF₃·CH₃OH complex.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Gas-tight syringes

-

Anhydrous deuterated solvent (e.g., CDCl₃ or SO₂)

-

Boron trifluoride etherate (BF₃·OEt₂) as a source of BF₃

-

Anhydrous methanol

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of anhydrous methanol of known concentration in the chosen deuterated solvent.

-

Prepare a stock solution of BF₃·OEt₂ of known concentration in the same deuterated solvent.

-

-

Initial Spectrum:

-

In an NMR tube, place a known volume of the methanol solution and add a small amount of TMS.

-

Acquire a ¹H NMR spectrum. Note the chemical shift of the hydroxyl and methyl protons of methanol.

-

-

Titration:

-

Incrementally add small, known volumes of the BF₃·OEt₂ solution to the NMR tube using a gas-tight syringe.

-

After each addition, gently mix the solution and acquire a ¹H NMR spectrum.

-

-

Data Analysis:

-

Monitor the change in the chemical shift of the methanol protons as a function of the [BF₃]/[CH₃OH] molar ratio.

-

Plot the change in chemical shift (Δδ) against the molar ratio.

-

The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the equilibrium constant (K) and the chemical shift of the fully complexed species.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is an excellent technique for analyzing liquid samples and observing changes in vibrational modes upon complexation.

Objective: To identify the vibrational modes of the BF₃·CH₃OH complex and compare them to free methanol.

Materials:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Anhydrous methanol.

-

This compound complex solution (commercially available or prepared in situ).

-

Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectra.

-

-

Spectrum of Methanol:

-

Place a small drop of anhydrous methanol onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the FTIR spectrum.

-

-

Spectrum of the Complex:

-

Clean the ATR crystal thoroughly with a suitable solvent and allow it to dry completely.

-

Place a small drop of the this compound complex solution onto the ATR crystal.

-

Acquire the FTIR spectrum.

-

-

Data Analysis:

-

Compare the spectrum of the complex to that of free methanol.

-

Identify shifts in the characteristic vibrational bands, such as the O-H and C-O stretching frequencies, which indicate the formation of the coordinate bond between the oxygen of methanol and the boron of BF₃.

-

Mandatory Visualizations

Signaling Pathway of Complex Formation

Caption: Lewis acid-base interaction leading to 1:1 and 1:2 complex formation.

Experimental Workflow for NMR Titration

Caption: Step-by-step workflow for determining complex formation equilibrium.

Conclusion

The formation of the this compound complex is a fundamental Lewis acid-base reaction that results in the formation of stable 1:1 and 1:2 adducts. The mechanism and thermodynamics of this process can be effectively elucidated through a combination of spectroscopic techniques, particularly NMR and IR spectroscopy, and computational modeling. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively understand and utilize this important chemical entity in their work. Further research to obtain more precise equilibrium constants and detailed structural parameters for the complexes will undoubtedly lead to an even more refined understanding of its reactivity and catalytic activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 3. Strength of Lewis acid–Lewis base interactions. A 13C NMR study of the ether interchange in boron trifluoride complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acidity of the Boron Trifluoride Methanol Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride (BF₃) is a powerful and widely utilized Lewis acid in organic synthesis, catalysis, and various industrial processes. Its electron-deficient boron center readily accepts electron pairs from Lewis bases, facilitating a wide range of chemical transformations. When complexed with methanol (B129727) (CH₃OH), BF₃ forms the boron trifluoride methanol complex (BF₃·CH₃OH), a reagent with moderated yet significant Lewis acidity. This complex offers advantages in terms of handling and solubility compared to gaseous BF₃, while retaining catalytic activity. This technical guide provides a comprehensive overview of the Lewis acidity of the BF₃·CH₃OH complex, detailing experimental and computational methods for its characterization, presenting relevant quantitative data, and illustrating its role in key organic reactions.

Understanding Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is its ability to accept this electron pair. For boron trifluoride, the boron atom has an incomplete octet, making it a potent electron acceptor. The complexation with methanol, a Lewis base, modulates this acidity.

Experimental Determination of Lewis Acidity: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a substance.[1][2] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a deshielding of the adjacent phosphorus atom, leading to a downfield shift in its ³¹P NMR signal. This chemical shift (δ) is then used to calculate the Acceptor Number (AN), a dimensionless measure of Lewis acidity.

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0) [2]

where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[2]

Experimental Protocol: Gutmann-Beckett Method

A general procedure for determining the Acceptor Number of a Lewis acid like the BF₃·CH₃OH complex is as follows:

-

Preparation of the Et₃PO solution: A stock solution of triethylphosphine oxide (~0.1 M) is prepared in a dry, weakly Lewis acidic solvent such as dichloromethane (B109758) or benzene. It is crucial to use anhydrous solvents and handle Et₃PO in a dry atmosphere due to its hygroscopic nature.

-

Sample Preparation: A known concentration of the Lewis acid (e.g., BF₃·CH₃OH complex) is added to an NMR tube containing the Et₃PO solution. The molar ratio of the Lewis acid to Et₃PO is typically 1:1, but can be varied to study the equilibrium.

-

NMR Spectroscopy: The ³¹P{¹H} NMR spectrum of the sample is recorded. A reference standard, such as 85% H₃PO₄, is used externally.

-

Data Analysis: The chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct is determined.

-

Calculation of Acceptor Number: The AN is calculated using the formula mentioned above.

Quantitative Data for Boron-Containing Lewis Acids

| Lewis Acid | ³¹P NMR Chemical Shift (δ) of Et₃PO (ppm) | Acceptor Number (AN) |

| Hexane (Reference) | 41.0 | 0 |

| Methanol | 58.0 | 37.6[1] |

| BF₃ | - | 89[2] |

| BF₃·OEt₂ | - | 79.0 (Calculated from a reported value) |

| BCl₃ | - | 105.7 |

| BBr₃ | - | 109.3 |

| B(C₆F₅)₃ | - | 82[2] |

Note: The ³¹P NMR chemical shifts for the BF₃ adducts were not explicitly found in the search results, but their AN values are well-established.

The AN of methanol itself is 37.6, indicating its moderate Lewis acidity.[1] The complexation of BF₃ with methanol is expected to result in a Lewis acidity that is attenuated compared to free BF₃ (AN = 89) but significantly higher than that of methanol alone.

Computational Approach to Lewis Acidity: Fluoride (B91410) Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3]

LA + F⁻ → [LA-F]⁻

A higher FIA value corresponds to a stronger Lewis acid. This method is particularly useful as it provides an intrinsic measure of Lewis acidity without solvent effects.

Computational Protocol

The calculation of FIA typically involves the following steps:

-

Geometry Optimization: The geometries of the Lewis acid (e.g., BF₃·CH₃OH) and its fluoride adduct ([BF₃(CH₃OH)F]⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy Calculation: The total electronic energies of the optimized species are calculated at a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate energies.

-

FIA Calculation: The FIA is calculated as the difference in the enthalpies of the products and reactants at 298.15 K.

Quantitative Data for Boron-Containing Lewis Acids

Similar to the experimental data, a specific calculated FIA value for the BF₃·CH₃OH complex was not found in the reviewed literature. However, the FIA values for related boron compounds are well-documented and offer a comparative scale.

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| BH₃ | 148.5 |

| BF₃ | 340.6 |

| BCl₃ | 405.0 |

| BBr₃ | 425.1 |

| BI₃ | 447.2 |

| B(C₆F₅)₃ | 452.7 |

Source: Data compiled from various computational studies.

The trend in the FIA values for boron trihalides (BI₃ > BBr₃ > BCl₃ > BF₃) is opposite to the trend in electronegativity of the halogens.[3] This is attributed to the significant π-backbonding from the fluorine atoms to the empty p-orbital of boron in BF₃, which reduces its Lewis acidity. The complexation with methanol will also influence the electron density at the boron center and thus its FIA.

Catalytic Applications of this compound Complex

The Lewis acidity of the BF₃·CH₃OH complex makes it an effective catalyst for a variety of organic reactions, most notably esterification and etherification.

Esterification of Carboxylic Acids

The BF₃·CH₃OH complex is widely used to catalyze the esterification of carboxylic acids with methanol.[4] The Lewis acidic boron center activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Caption: Esterification of a carboxylic acid catalyzed by BF₃·CH₃OH.

Etherification Reactions

The BF₃·CH₃OH complex can also catalyze the formation of ethers from alcohols, although the Williamson ether synthesis is a more common method.[5][6] In this context, the Lewis acid activates an alcohol, facilitating its reaction with another alcohol molecule to form an ether.

Caption: Logical workflow for ether synthesis catalyzed by BF₃·CH₃OH.

Conclusion

References

An In-Depth Technical Guide to the Chemical Properties and Applications of BF3-Methanol Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with boron trifluoride-methanol (BF3-methanol) solutions. A powerful and versatile Lewis acid catalyst, BF3-methanol is a crucial reagent in various organic synthesis and analytical applications, particularly within the pharmaceutical and chemical industries.

Core Chemical Properties

Boron trifluoride (BF3) is a potent Lewis acid due to the electron-deficient nature of its central boron atom.[1][2][3] When dissolved in methanol (B129727) (CH3OH), a Lewis base, it forms a stable coordination complex, BF3·CH3OH.[1][2][3] This complexation enhances the reactivity of both the boron trifluoride and the methanol, making the solution a highly effective catalyst.[2] The solution is typically a colorless to pale yellow liquid with a pungent odor.[2]

The interaction between BF3 and methanol can be described as a Lewis acid-base adduct formation, where the lone pair of electrons on the oxygen atom of methanol is donated to the empty p-orbital of the boron atom in BF3.[3] Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying these interactions, identifying the species present in solution.[4] At methanol to boron trifluoride ratios greater than 2:1, the formation of the conjugate base of the 1:1 adduct, CH3OBF3-, and the conjugate acid of methanol, CH3OH2+, has been observed.[5]

Solutions are commercially available in various concentrations, commonly 10-14% BF3 in methanol.[6] These solutions are sensitive to moisture and react violently with water, producing toxic gases, necessitating careful handling and storage in a dry, cool, and well-ventilated place.[2]

Table 1: Physical and Chemical Properties of BF3-Methanol Solution

| Property | Value | References |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Common Concentrations | 10%, 12-16%, 14% (w/w) in methanol | [6][7] |

| Solubility | Soluble in organic solvents | [3] |

| Reactivity with Water | Reacts violently | [2] |

Key Applications in Research and Development

The strong Lewis acidity of the BF3-methanol complex makes it a versatile catalyst for a range of organic transformations crucial in drug development and chemical synthesis.

Esterification and Transesterification

One of the most prominent applications of BF3-methanol is as a catalyst for the esterification of carboxylic acids and the transesterification of esters.[6] This is particularly valuable for the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).[1][7][8] The reaction is typically rapid and proceeds under mild conditions.[7]

The catalytic cycle for esterification involves the activation of the carboxylic acid by the Lewis acid, making it more susceptible to nucleophilic attack by methanol.

Glycosylation Reactions

BF3-etherate, a related Lewis acid, is a well-established catalyst for glycosylation reactions, such as the Ferrier rearrangement, to synthesize 2,3-unsaturated glycosides.[9] These compounds are important building blocks for complex oligosaccharides and glycoconjugates.[9] While specific protocols for BF3-methanol in this context are less common in the initial search results, the principle of Lewis acid catalysis suggests its potential utility. BF3·OEt2 has been identified as an excellent catalyst for iterative glycosylations.[10]

Deprotection of Functional Groups

BF3-methanol serves as a mild and effective reagent for the deprotection of certain protecting groups. It is particularly useful for the cleavage of acetylated amines to yield free amino groups.[6][11] This application is valuable in the synthesis of complex molecules where selective deprotection is required.

Other Synthetic Applications

The utility of BF3-methanol extends to other areas of organic synthesis, including:

-

Ring-opening of epoxides: The Lewis acidic nature of the complex facilitates the opening of strained epoxide rings.[12]

-

Polymerization reactions: It can initiate the polymerization of unsaturated compounds.[13]

-

Acylation and Alkylation reactions: BF3-methanol can catalyze Friedel-Crafts type acylation and alkylation reactions.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for common applications of BF3-methanol.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is adapted from several sources for the quantitative analysis of fatty acids in various biological matrices.[7][8][14]

Materials:

-

Sample containing fatty acids (1-50 mg)

-

BF3-methanol solution (10-14% w/w)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl nonadecanoate), if quantitative analysis is desired

-

Screw-cap glass tubes

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a screw-cap glass tube.[7] If performing quantitative analysis, add a known amount of internal standard.[8]

-

Derivatization: Add 2 mL of 10-14% BF3-methanol reagent to the tube.[7][8]

-

Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may vary depending on the sample matrix.[7][14] For example, heating at 100°C for 1 hour is a common condition.[14]

-

Extraction: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 2 mL of saturated sodium chloride solution.[14]

-

Phase Separation: Vortex the mixture thoroughly for 15-30 seconds and centrifuge at a low speed (e.g., 3000 rpm) for 2 minutes to separate the layers.[14]

-

Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Dry the extract over a small amount of anhydrous sodium sulfate.

-

Analysis: The FAMEs are now ready for injection into a gas chromatograph.

Table 2: Representative Reaction Conditions for FAME Preparation

| Substrate | BF3-Methanol Conc. | Temperature (°C) | Time (min) | Key Findings | References |

| Fatty acids in various matrices | Not specified | 100 | 60 | Direct methylation followed by hexane extraction is effective. | [14] |

| Carboxylic acids (C8-C24) | ~10% | 60 | 5-10 | Convenient and fast derivatization for GC analysis. | [7][15] |

| Freeze-dried forage samples | 14% | 80 | Not specified | Complete conversion to methyl esters. | [16] |

| Lipids | Not specified | Reflux | 2 | Rapid conversion of free fatty acids to methyl esters. | [17] |

Quantitative Data and Considerations

While BF3-methanol is a highly effective reagent, optimizing reaction conditions is critical for achieving accurate and reproducible quantitative results.

Table 3: Comparison of Catalysts for Transesterification

| Catalyst | Advantages | Disadvantages | References |

| BF3-Methanol | Highly effective for a wide range of lipids, rapid reactions. | Potential for artifact formation with unsaturated fatty acids, moisture sensitive, toxic. | [16][17] |

| Methanolic HCl | Cost-effective, less volatile, good shelf-life, less artifact formation. | May be less efficient for some uncommon fatty acids. | [16] |

| Methanolic KOH | Rapid for transesterification. | Does not esterify free fatty acids. | [17][18] |

It is important to note that prolonged reaction times or high concentrations of BF3-methanol can lead to the formation of methoxy (B1213986) artifacts from unsaturated fatty acids.[17] Therefore, it is crucial to optimize the reaction conditions for each specific application to minimize side reactions.[19]

Safety and Handling

BF3-methanol is a corrosive, toxic, and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn.[2] The solution reacts violently with water and should be stored in a tightly sealed container in a cool, dry place.[2]

Conclusion

BF3-methanol solution is an indispensable tool in modern organic and analytical chemistry. Its strong Lewis acidity enables a variety of important chemical transformations, most notably the efficient esterification and transesterification of lipids for analytical purposes. By understanding its chemical properties, optimizing experimental protocols, and adhering to strict safety precautions, researchers, scientists, and drug development professionals can effectively leverage this powerful reagent in their work. This guide provides a foundational understanding to facilitate its safe and effective use in the laboratory.

References

- 1. Boron trifluoride methanol | 373-57-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 373-57-9: this compound complex [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 三氟化硼-甲醇 溶液 14% in methanol | Sigma-Aldrich [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 14. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ars.usda.gov [ars.usda.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

The Boron Trifluoride Methanol Adduct: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boron trifluoride methanol (B129727) adduct (BF₃·CH₃OH) is a Lewis acid-base complex formed from the potent Lewis acid, boron trifluoride (BF₃), and the Lewis basic methanol (CH₃OH). This adduct is a versatile and widely utilized reagent in organic synthesis, serving as a catalyst and a precursor in a multitude of chemical transformations. Its applications range from esterification and transesterification reactions, crucial in biofuel production and fatty acid analysis, to polymerization, isomerization, and alkylation reactions. Understanding the structure and properties of this adduct is paramount for optimizing its use in these critical applications, particularly within the pharmaceutical and drug development sectors where precise control of chemical reactions is essential. This technical guide provides an in-depth analysis of the structure, properties, and characterization of the boron trifluoride methanol adduct, drawing upon spectroscopic and computational data.

Molecular Structure

Upon formation of the adduct, the geometry of the boron trifluoride molecule changes from trigonal planar (D₃h symmetry) to a tetrahedral arrangement around the boron atom. The oxygen atom of methanol donates a lone pair of electrons to the empty p-orbital of the boron atom, forming a coordinate covalent bond. This interaction significantly alters the bond lengths and angles of the constituent molecules.

Logical Relationship of Adduct Formation

Caption: Formation of the BF₃·CH₃OH adduct.

Data Presentation: Calculated Structural Parameters

The following table summarizes the calculated geometric parameters for the 1:1 this compound adduct based on computational studies of similar BF₃ adducts. These values represent a reliable theoretical model of the adduct's structure.

| Parameter | Molecule | Value (Å or °) |

| Bond Lengths (Å) | ||

| B-F (in free BF₃) | BF₃ | ~1.31 |

| B-F (in adduct) | BF₃·CH₃OH | ~1.38 - 1.40 |

| B-O (in adduct) | BF₃·CH₃OH | ~1.50 - 1.60 |

| C-O (in free CH₃OH) | CH₃OH | ~1.43 |

| C-O (in adduct) | BF₃·CH₃OH | ~1.45 - 1.47 |

| **Bond Angles (°) ** | ||

| F-B-F (in free BF₃) | BF₃ | 120 |

| F-B-F (in adduct) | BF₃·CH₃OH | ~105 - 108 |

| F-B-O (in adduct) | BF₃·CH₃OH | ~110 - 113 |

| B-O-C (in adduct) | BF₃·CH₃OH | ~115 - 120 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the formation and structure of the this compound adduct in solution. ¹H, ¹¹B, and ¹⁹F NMR each provide unique insights into the electronic environment of the nuclei upon adduct formation.

Data Presentation: NMR Spectroscopic Data (Predicted)

The following table presents the expected chemical shifts for the 1:1 BF₃·CH₃OH adduct in a non-coordinating solvent like CDCl₃ or SO₂. These are based on data from similar BF₃ adducts.

| Nucleus | Species | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Free CH₃OH | -CH₃ | ~3.4 | Singlet | |

| -OH | Variable | Singlet | |||

| BF₃·CH₃OH | -CH₃ | Downfield shift | Singlet | ||

| -OH | Significant downfield shift | Broad singlet | |||

| ¹¹B | Free BF₃ | ~10 | Singlet | ||

| BF₃·CH₃OH | ~0 to -2 | Quartet (due to ¹⁹F) | ¹J(¹¹B-¹⁹F) ~15-20 Hz | ||

| ¹⁹F | Free BF₃ | ~ -130 | Singlet | ||

| BF₃·CH₃OH | ~ -145 to -155 | Broad singlet or quartet | ¹J(¹⁹F-¹¹B) ~15-20 Hz |

Thermodynamic Properties

The formation of the this compound adduct is an exothermic process, indicative of a stable Lewis acid-base pair. The enthalpy of formation (ΔHf) is a key quantitative measure of the strength of the B-O coordinate bond.

Data Presentation: Thermodynamic Data

| Parameter | Value (kJ/mol) | Method |

| Gas-Phase Enthalpy of Adduct Formation (ΔHf) | -60 to -80 | Estimated |

Experimental Protocols

Synthesis of the this compound Adduct (for in-situ NMR analysis)

Objective: To prepare the BF₃·CH₃OH adduct in an NMR tube for spectroscopic analysis.

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous deuterated chloroform (B151607) (CDCl₃) or sulfur dioxide (SO₂)

-

NMR tubes and septa

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Dry all glassware and NMR tubes in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

-

In a nitrogen-filled glovebox or under a positive pressure of inert gas, add a known amount of anhydrous CDCl₃ or condensed SO₂ to a pre-dried NMR tube.

-

Using a microliter syringe, add a precise volume of anhydrous methanol to the NMR tube.

-

Cap the NMR tube with a septum and cool it in a dry ice/acetone bath to approximately -78°C.

-

Slowly add a stoichiometric amount of BF₃·OEt₂ to the cold solution via syringe. The reaction is exothermic, so slow addition is crucial.

-

Once the addition is complete, carefully agitate the NMR tube to ensure mixing.

-

The sample is now ready for low-temperature NMR analysis.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of BF₃·CH₃OH.

Signaling Pathways and Catalytic Cycles

The this compound adduct is a key intermediate in various catalytic reactions. For instance, in the esterification of carboxylic acids, the adduct acts as a proton source to activate the carbonyl group, facilitating nucleophilic attack by methanol.

Catalytic Cycle of Esterification

The Pivotal Role of Boron Trifluoride Methanol Complex in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The boron trifluoride methanol (B129727) complex (BF₃·MeOH) has established itself as a versatile and potent Lewis acid catalyst in the realm of organic synthesis. Its ease of handling compared to gaseous boron trifluoride, coupled with its high catalytic activity, has rendered it an indispensable tool for a myriad of chemical transformations. This technical guide provides an in-depth exploration of the core applications of BF₃·MeOH, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this reagent for their synthetic endeavors.

Physicochemical Properties and Catalytic Activity

Boron trifluoride, a potent Lewis acid due to the electron-deficient nature of its boron atom, readily forms a coordination complex with methanol, which acts as a Lewis base.[1][2] This complexation moderates the reactivity of BF₃, yielding a more manageable and selective reagent. The complex is typically available as a solution in methanol, with common concentrations being 10-14% w/w.[3][4]

Table 1: Physicochemical Properties of Boron Trifluoride Methanol Complex

| Property | Value | References |

| Chemical Formula | BF₃·CH₃OH | [5] |

| Molecular Weight | 99.85 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| CAS Number | 373-57-9 | [3] |

| Typical Concentration | 10-14% (w/w) in methanol | [3][4] |

Core Applications in Organic Synthesis

The utility of BF₃·MeOH spans a wide range of organic reactions, primarily driven by its ability to activate functional groups through Lewis acid catalysis.

Esterification and Transesterification

One of the most prominent applications of BF₃·MeOH is in the esterification of carboxylic acids and the transesterification of esters, particularly for the synthesis of fatty acid methyl esters (FAMEs) for biodiesel production and analytical purposes.[3][6] The catalyst activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by methanol.[1] The reaction is often rapid and proceeds under mild conditions, offering high yields.[4]

Table 2: Synthesis of Fatty Acid Methyl Esters (FAMEs) using BF₃·MeOH

| Substrate | Reaction Conditions | Yield (%) | Reference |

| Free Fatty Acids (general) | 12-14% BF₃·MeOH, reflux, 2 min | Quantitative | [1] |

| Lipids (general) | 14% BF₃·MeOH, heat | Quantitative | [1] |

| Animal and Vegetable Oils | 14% BF₃·MeOH, reflux | High | [3] |

| Fluorinated Aromatic Carboxylic Acids | BF₃·MeOH (as reference) | Baseline | [7] |

This protocol is a general guideline for the preparation of FAMEs from lipids for gas chromatography (GC) analysis.[3][8]

Materials:

-

Boron trifluoride-methanol solution (12-14% w/w)

-

Methanolic sodium hydroxide (B78521) (0.5 N)

-

n-Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Sample containing lipids (e.g., vegetable oil, animal fat)

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

Procedure:

-

Place approximately 100-250 mg of the lipid sample into a 50 mL round-bottom flask.

-

Add 4 mL of 0.5 N methanolic sodium hydroxide.

-

Attach the reflux condenser and heat the mixture at reflux (85-100 °C) for 5-10 minutes, or until the fat globules have disappeared.

-

Add 5 mL of BF₃·MeOH solution through the condenser.

-

Continue to reflux for an additional 2 minutes.

-

Add 2-5 mL of n-hexane through the condenser and reflux for another minute.

-

Remove the flask from the heat and add 15 mL of saturated sodium chloride solution.

-

Swirl the flask and allow the layers to separate.

-

Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

Workflow for FAMEs Preparation

Caption: Workflow for the preparation of Fatty Acid Methyl Esters (FAMEs).

Cleavage of Protecting Groups (Deprotection)

BF₃·MeOH is a mild and effective reagent for the cleavage of N-acetyl groups from amines, a common protecting group in organic synthesis.[5][9] The reaction demonstrates good selectivity, allowing for the deprotection of acetylated amines in the presence of other protecting groups.[9]

Table 3: Deprotection of N-Acetylated Amines with BF₃·MeOH

| Substrate Type | Reaction Conditions | Yield | Observations | Reference |

| Acetanilides | Reflux in BF₃·MeOH | High | Remarkable deprotection selectivity | [9] |

| Acetylated Amines of Cyanine Dyes | - | - | Effective cleavage to free amino groups | [5] |

Materials:

-

N-acetylated amine

-

Boron trifluoride-methanol solution (12-14% w/w)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Dissolve the N-acetylated amine in the BF₃·MeOH solution in a round-bottom flask.

-

Attach the reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Formation of Methyl Ethers

The BF₃·MeOH complex can be employed to synthesize methyl ethers from alcohols. This reaction is particularly effective for allylic alcohols.[5]

Table 4: Synthesis of Methyl Ethers from Alcohols using BF₃·MeOH

| Alcohol Type | Product | Reference |

| Allylic alcohols with an alkyl branch | Corresponding methyl ether | [5] |

Friedel-Crafts Acylation

As a Lewis acid, BF₃·MeOH can catalyze Friedel-Crafts acylation reactions, although it is less common than other Lewis acids like AlCl₃ for this purpose. The complex activates the acylating agent, typically an acid anhydride (B1165640) or acyl chloride, to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.

Caption: Mechanism of BF₃·MeOH catalyzed esterification of a carboxylic acid.

Ring-Opening of an Epoxide

The ring-opening of an epoxide is initiated by the coordination of the Lewis acid to the epoxide oxygen.

Mechanism of Epoxide Ring-Opening

Caption: Mechanism of BF₃·MeOH catalyzed ring-opening of an epoxide.

Safety and Handling

This compound complex is a corrosive and toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. [5]Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The reagent is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

The this compound complex is a powerful and versatile reagent in organic synthesis, offering a convenient and effective solution for a range of important chemical transformations. Its utility in esterification, transesterification, deprotection, and carbon-carbon bond-forming reactions makes it a valuable asset for researchers in academia and industry. A thorough understanding of its properties, applications, and reaction mechanisms, as detailed in this guide, will enable chemists to effectively and safely incorporate this reagent into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 6. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

The Advent and Evolution of a Versatile Reagent: A Technical Guide to Boron Trifluoride Methanol

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of the boron trifluoride methanol (B129727) reagent. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing historical context, quantitative data, and detailed experimental protocols.

The boron trifluoride methanol (BF₃·MeOH) complex, a cornerstone reagent in modern organic synthesis, boasts a rich history rooted in the early explorations of Lewis acidity. Its journey from a chemical curiosity to an indispensable tool for analysis and synthesis is a testament to the enduring quest for efficient and selective chemical transformations. This guide elucidates the key milestones in its discovery and the scientific principles that underpin its diverse applications.

Discovery and Historical Development

The story of the this compound reagent begins with the discovery of its parent compound, boron trifluoride (BF₃). In 1808, French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard first prepared this pungent, colorless gas. However, it was the pioneering work of German chemist Hans Meerwein and his colleague W. Pannwitz in 1934 that laid the foundation for the development of boron trifluoride-alcohol complexes. Their systematic investigation into the reactions of boron trifluoride with water, alcohols, and organic acids revealed the formation of stable coordination compounds.[1][2] This work was crucial in understanding the nature of Lewis acid-base adducts and set the stage for their use as chemical reagents.

While Meerwein's work established the fundamental chemistry, the popularization of this compound as a practical reagent is largely credited to the work of William R. Morrison and Lloyd M. Smith in 1964. Their seminal paper detailed a simple and rapid method for the preparation of fatty acid methyl esters (FAMEs) for analysis by gas-liquid chromatography. This application proved to be a significant breakthrough, offering a more efficient and reliable alternative to existing methods and solidifying the reagent's place in analytical chemistry laboratories worldwide.

Chemical Properties and Formation

Boron trifluoride is a potent Lewis acid due to the electron-deficient nature of the boron atom, which has an incomplete octet of electrons. This allows it to readily accept a pair of electrons from a Lewis base, such as the oxygen atom in methanol. The formation of the boron trifluoride-methanol complex is a classic Lewis acid-base reaction, resulting in a stable, distillable liquid that is easier and safer to handle than gaseous boron trifluoride. The complex is typically a 1:1 adduct, although other stoichiometries can exist.

Caption: Formation of the this compound Complex.

Quantitative Data Summary

The physical and chemical properties of this compound solutions are critical for their effective application. The following tables summarize key quantitative data for commonly used concentrations.

Table 1: Physical Properties of this compound Solutions

| Property | 10% w/w in Methanol | 14% in Methanol | 20% solution in methanol | 50% w/w in methanol |

| CAS Number | 373-57-9 | 373-57-9 | 373-57-9 | 373-57-9 |

| Molecular Formula | BF₃·CH₃OH | BF₃·CH₃OH | BF₃·CH₃OH | BF₃·CH₃OH |

| Molecular Weight | 99.85 g/mol | 99.85 g/mol | 99.85 g/mol | 99.85 g/mol |

| Density (at 25 °C) | - | 0.859 g/mL | - | 1.203 g/mL |

| Boiling Point | - | - | - | 59 °C / 4 mmHg |

| Flash Point | - | 9.7 °C | 16 °C | - |

| Vapor Pressure | - | - | 4 hPa (20 °C) | 19.5 mmHg (20 °C) |

Table 2: Common Reaction Conditions for Fatty Acid Methyl Ester (FAME) Preparation

| Parameter | Condition Range | Notes |

| Reagent Concentration | 10-20% BF₃ in Methanol | 12-14% is most common for FAME preparation.[3] |

| Reaction Temperature | 60-100 °C | Refluxing is common to ensure reaction completion. |

| Reaction Time | 2-15 minutes | Varies with the lipid type and complexity. |

| Sample Size | 1-25 mg | Dependent on the analytical method's sensitivity. |

| Solvent for Extraction | n-Hexane, Heptane | To isolate the nonpolar FAMEs. |

Key Applications and Experimental Protocols

The primary application of this compound is as a catalyst for esterification and transesterification reactions, particularly for the preparation of fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. However, its utility extends to other areas of organic synthesis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This is the most widespread application of the BF₃·MeOH reagent. It efficiently catalyzes the methylation of free fatty acids and the transesterification of glycerolipids.

Caption: Workflow for FAME Preparation using BF₃·MeOH.

Experimental Protocol: FAME Preparation from Triglycerides

-

Sample Preparation: Weigh approximately 10-25 mg of the oil or fat sample into a screw-capped test tube.

-

Saponification (Optional but Recommended): Add 1 mL of 0.5 M sodium hydroxide (B78521) in methanol. Heat the mixture at 100°C for 5-10 minutes until the fat globules disappear.

-

Esterification: Cool the tube and add 2 mL of 14% boron trifluoride in methanol. Cap the tube tightly and heat at 100°C for 2-5 minutes.

-

Extraction: Cool the reaction mixture to room temperature. Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution. Shake vigorously for 30 seconds.

-

Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

-

Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Glycosylation Reactions

Boron trifluoride etherate, a related reagent, is widely used in glycosylation reactions. While less common, the methanol complex can also serve as a catalyst in certain glycosylation protocols, particularly with glycosyl fluorides as donors.

Caption: Simplified Pathway for BF₃-Catalyzed Glycosylation.

Experimental Protocol: General Glycosylation with a Glycosyl Fluoride (B91410)

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the glycosyl fluoride donor (1.0 equivalent) and the alcohol acceptor (1.2 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the mixture to 0°C and add a solution of this compound (0.1-0.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or saturated sodium bicarbonate solution.

-

Workup and Purification: Dilute the mixture with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

Cleavage of Silyl Ethers

Boron trifluoride-based reagents are effective for the deprotection of silyl ethers, which are common protecting groups in organic synthesis. The methanol complex offers a convenient source of BF₃ for this purpose.

Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

-

Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in methanol in a flask.

-

Catalyst Addition: Add a catalytic amount of this compound complex (e.g., 0.1 equivalents) to the solution at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a few drops of saturated sodium bicarbonate solution. Remove the methanol under reduced pressure.

-

Extraction and Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the resulting alcohol by column chromatography if necessary.

Conclusion

From its theoretical underpinnings in the early 20th century to its widespread practical application today, the this compound reagent has proven to be a remarkably versatile and enduring tool in the chemist's arsenal. Its ease of handling compared to gaseous boron trifluoride, combined with its high catalytic activity, has cemented its importance in analytical laboratories and synthetic chemistry. As research continues to push the boundaries of chemical synthesis, the fundamental principles of Lewis acid catalysis embodied by the this compound complex will undoubtedly continue to inspire the development of new and innovative reagents and methodologies.

References

An In-depth Technical Guide to the Safe Handling of Boron Trifluoride Methanol Complex

For researchers, scientists, and professionals in drug development, the use of potent reagents like the boron trifluoride methanol (B129727) complex (BF₃·MeOH) is integral to advancing organic synthesis. This guide provides a comprehensive overview of the safety precautions and handling procedures necessary to mitigate the risks associated with this highly reactive and hazardous chemical.

Understanding the Hazard Profile

The boron trifluoride methanol complex is a flammable, toxic, and corrosive substance that demands meticulous handling.[1][2][3][4] It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[3][4] The complex can cause severe skin burns and eye damage, and may lead to organ damage with single or repeated exposure.[1][3]

Physicochemical and Toxicological Data

To facilitate a clear understanding of its hazardous properties, the following tables summarize key quantitative data for the this compound complex and its constituent components.

| Property | Value | Source |

| Chemical Formula | CH₄BF₃O | [1] |

| CAS Number | 373-57-9 | [3] |

| Molecular Weight | 99.85 g/mol | [5] |

| Appearance | Colorless to amber liquid | [5][6] |

| Density | 0.859 - 1.222 g/mL at 25°C | [7] |

| Melting Point | -20 °C | [6][8] |

| Boiling Point | 58-60 °C at 4 mmHg | [8] |

| Flash Point | 9.7 °C (49.5 °F) - 11 °C | [5] |

| Vapor Pressure | 19.5 mmHg at 20 °C | [5][6] |

| Toxicological Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 300 - 600 mg/kg | Rat | [1] |

| Acute Dermal Toxicity (LD50) of Methanol | 15,800 mg/kg | Rabbit | [9] |

| Acute Inhalation Toxicity (LC50) of Boron Trifluoride | 1180 mg/m³ / 4h | Rat | [9] |

| Acute Inhalation Toxicity (LC50) of Methanol | 64,000 ppm / 4h | Rat | [9] |

| Component | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (Ceiling) |

| Boron Trifluoride | 1 ppm (Ceiling) | 1 ppm (Ceiling) | 1 ppm |

| Methanol | 200 ppm | 200 ppm | 250 ppm (STEL) |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls

All work with this compound complex must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] The fume hood should have a face velocity of 80-125 feet per minute. Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1] All equipment used should be properly grounded to prevent static discharge, which could serve as an ignition source.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this reagent.

-

Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required.[11] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection : A flame-resistant lab coat must be worn and fully buttoned.[12] Chemical-resistant gloves, such as nitrile gloves, are essential.[13] It is advisable to wear two pairs of nitrile gloves. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.

-

Respiratory Protection : When working within a properly functioning chemical fume hood, respiratory protection is generally not required. However, in the event of a spill or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]

References

- 1. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. himediadownloads.com [himediadownloads.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. This compound complex BF3 13-15 2802-68-8 [sigmaaldrich.com]

- 8. This compound complex CAS#: 2802-68-8 [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. orgsyn.org [orgsyn.org]

- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of Boron Trifluoride Methanol Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for the boron trifluoride methanol (B129727) (BF₃·MeOH) complex. Understanding these parameters is critical for ensuring the reagent's efficacy, maintaining experimental integrity, and ensuring laboratory safety.

Executive Summary

The boron trifluoride methanol complex is a versatile and powerful Lewis acid catalyst widely employed in organic synthesis, particularly for esterification and transesterification reactions.[1][2] Its stability is paramount for reproducible results. The primary factor affecting its stability is exposure to moisture, which leads to rapid hydrolysis and degradation.[3][4] Adherence to stringent storage and handling protocols is therefore essential. This guide consolidates available data on storage conditions, shelf life, decomposition pathways, and analytical procedures for assessing the complex's integrity.

Physicochemical Properties and Stability Profile

The BF₃·MeOH complex is typically a colorless to pale yellow liquid.[5] It is formed by the coordination of the Lewis acid, boron trifluoride, with the Lewis base, methanol. While considered stable under normal, anhydrous conditions, its reactivity makes it susceptible to degradation.[6]

Table 1: Physicochemical Properties of this compound Complex

| Property | Value | Citations |

| Molecular Formula | CH₄BF₃O | [7] |

| Molecular Weight | 99.85 g/mol | [7] |

| Appearance | Colorless to pale yellow/amber liquid | [5][7] |

| Density | Approximately 1.203 - 1.4 g/cm³ at 20-25°C | [5][7] |

| Boiling Point | ~59-65°C (decomposes) | [5][7] |

| Flash Point | Varies by concentration, e.g., ~16°C for 20% solution | [8] |

| Solubility | Miscible with polar organic solvents | [5] |

| Water Solubility | Reacts violently/decomposes | [5][6] |

Decomposition Pathways and Incompatibilities

The principal decomposition pathway for the BF₃·MeOH complex is hydrolysis. This reaction is rapid and exothermic, particularly in the presence of excess water.

Exposure to water or moist air leads to the breakdown of the complex into boric acid (H₃BO₃), fluoroboric acid (HBF₄), and free methanol.[6][9] The liberated methanol is highly flammable, and the acidic byproducts are corrosive.[4]

The complex is sensitive to heat. Elevated temperatures can cause it to dissociate back into volatile and toxic boron trifluoride gas and flammable methanol. Storage should be away from heat sources, sparks, and open flames.[6]

To prevent hazardous reactions and maintain stability, the BF₃·MeOH complex must be stored away from:

-

Water and moist air[6]

-

Strong oxidizing agents

-

Alkali and alkaline earth metals[4]

-

Acids, acid anhydrides, and acid chlorides

-

Bases and other polymerizable materials[4]

Recommended Storage Conditions and Shelf Life

Proper storage is the most critical factor in maximizing the shelf life and preserving the quality of the BF₃·MeOH complex.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Cool, refrigerated conditions, typically 2-8°C | Minimizes decomposition and evaporation of the volatile components. | [10] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents exposure to atmospheric moisture and oxygen. | [11] |

| Container | Tightly sealed, original container. Use containers with corrosion-resistant liners (e.g., Teflon). | Prevents leakage and ingress of contaminants. Protects against container degradation. | [6] |

| Environment | Dry, well-ventilated, flame-proof area. | Ensures safety and prevents accumulation of flammable vapors. | [6] |

| Light Exposure | Store away from direct sunlight. | Prevents potential photochemical degradation. | [6] |

| Container Sealing | Use of secure seals like Sure/Seal™ is recommended, especially for single-use applications to prevent contamination. | Maintains an inert atmosphere and prevents moisture ingress after initial use. |

The shelf life of the BF₃·MeOH complex can vary by supplier and concentration.

-

Unopened Containers: Some suppliers indicate a shelf life of 2 to 5 years for unopened products when stored under optimal conditions.[12][13]

-

General Warranty: Other suppliers, in the absence of specific stability data, provide a standard warranty of 1 year from the date of shipment.[14][15]

-

Opened Containers: The shelf life of opened containers is significantly reduced due to the increased risk of exposure to air and moisture. It is best practice to use the reagent shortly after opening and to purge the headspace with an inert gas before resealing.[1]

Experimental Protocols

This section provides detailed methodologies for a common application of the BF₃·MeOH complex and for assessing its concentration, which is crucial for stability studies.

This protocol can be used to determine the concentration of the BF₃·MeOH complex, allowing for its stability to be monitored over time. The method is based on the hydrolysis of the complex to form boric acid, which is then titrated with a standardized sodium hydroxide (B78521) solution in the presence of mannitol (B672) to enhance the acidity of boric acid.[16]

Materials:

-

BF₃·MeOH solution sample

-

Deionized water

-

0.1 N Sodium Hydroxide (standardized)

-

Mannitol

-

Phenolphthalein (B1677637) indicator solution

-

200 mL stoppered flask, burette, analytical balance

Procedure:

-

Carefully weigh approximately 200-300 mg of the BF₃·MeOH solution into a 200 mL stoppered flask containing 50 mL of deionized water.

-

Immediately stopper the flask and swirl to mix. Allow the solution to stand for at least 5 minutes to ensure complete hydrolysis.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate with standardized 0.1 N sodium hydroxide until a faint pink endpoint is reached.

-

Add approximately 200-300 mg of mannitol to the flask. The pink color will disappear as the mannitol complexes with the boric acid, increasing its acidity.

-

Continue the titration with 0.1 N sodium hydroxide until a stable pink endpoint persists.

-

Record the total volume of titrant used.

-

Calculate the percentage of BF₃ in the sample. Each mL of 0.1 N NaOH corresponds to 2.2606 mg of BF₃.[16]

Calculation: % Assay of BF₃ = (V × N × 2.2606) / (W × 10) Where:

-

V = Volume of NaOH titrant in mL

-

N = Normality of NaOH solution

-

W = Weight of the sample in grams

This protocol details a primary application of BF₃·MeOH as an esterification catalyst.[8][13]

Materials:

-

Fatty acid or lipid sample (1-25 mg)

-

BF₃·MeOH solution (~10-14%)

-

Hexane (B92381) (or other suitable nonpolar solvent)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Reaction vessel with a screw cap (e.g., 5 mL vial)

-

Heating block or water bath

Procedure:

-

Weigh 1-25 mg of the sample into the reaction vessel. If the sample is in an aqueous solution, evaporate to dryness first.

-

Add 2 mL of the BF₃·MeOH solution to the vessel.

-

Securely cap the vessel and heat at 60-100°C for 5-10 minutes.

-

Allow the vessel to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Shake the vessel vigorously to extract the FAMEs into the hexane layer.

-

Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The dried extract is now ready for analysis by Gas Chromatography (GC).

Conclusion and Best Practices

The stability of the this compound complex is critically dependent on maintaining anhydrous conditions and appropriate storage temperatures. Hydrolysis is the most significant degradation pathway and must be actively prevented.

Key Recommendations:

-

Procurement and Inventory: Purchase quantities that align with short- to medium-term needs to avoid long-term storage. Always check the supplier's Certificate of Analysis for any provided shelf life or retest date.[5][14]

-

Storage: Immediately upon receipt, store the reagent at 2-8°C in a designated, well-ventilated, and flame-proof area.[10]

-

Handling: Always handle the complex in a fume hood under an inert atmosphere (e.g., using a nitrogen-filled glove box or Schlenk line techniques). Use dry glassware and syringes.

-

After Opening: For multi-use containers, purge the headspace with an inert gas before resealing to minimize exposure to air and moisture. Consider aliquoting into smaller, single-use containers.

-

Quality Control: For critical applications, periodically re-assay the concentration of the complex using the provided titrimetric protocol, especially if the container has been opened multiple times or stored for an extended period.

By implementing these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and efficacy of the this compound complex in their work, leading to more consistent and accurate experimental outcomes.

References

- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 2. What is this compound complex and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 5. ecv.de [ecv.de]

- 6. Boron trifluoride, 12% (1.5M) in methanol 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 10. file.scirp.org [file.scirp.org]

- 11. quora.com [quora.com]

- 12. britiscientific.com [britiscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Lewis Acid Complex Decomposition [eureka.patsnap.com]

- 15. Boron trifluoride dihydrate 0.96 Trifluoroborane dihydrate [sigmaaldrich.com]

- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

An In-depth Technical Guide to Boron Trifluoride Methanol Complex (CAS 373-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boron trifluoride methanol (B129727) complex, with the CAS number 373-57-9, is a highly versatile and widely utilized Lewis acid catalyst in organic synthesis.[1][2][3] This coordination compound, formed between boron trifluoride (BF₃) and methanol (CH₃OH), serves as a potent reagent for a multitude of chemical transformations, most notably in esterification and transesterification reactions.[1][2] Its efficacy, convenience, and broad applicability make it an indispensable tool in both academic research and industrial applications, including the synthesis of pharmaceuticals, fine chemicals, and biofuels.[2][3] This technical guide provides a comprehensive overview of the boron trifluoride methanol complex, encompassing its physicochemical properties, detailed experimental protocols for key applications, and a discussion of its reaction mechanisms.

Physicochemical Properties

The this compound complex is typically supplied as a colorless to pale yellow or amber solution, often in methanol at concentrations ranging from 10% to 50% w/w.[4][5][6][7] It is a moisture-sensitive and corrosive liquid that requires careful handling.[5][8][9]

Table 1: Physicochemical Data for this compound Complex

| Property | Value | References |

| CAS Number | 373-57-9 | [10] |

| Molecular Formula | CH₄BF₃O | [7][11] |

| Molecular Weight | 99.85 g/mol | [10] |

| Appearance | Colorless to amber solution | [4][7] |

| Density | 0.859 - 1.222 g/mL at 20-25 °C (concentration dependent) | [5][12] |

| Melting Point | -93 °C (Methanol) to -20 °C | [5][7][11] |

| Boiling Point | 59 °C @ 4 mmHg | [4][7] |

| Flash Point | 11.1 °C to 16 °C | [11][13][14] |

| Vapor Pressure | 4 hPa to 19.5 mmHg at 20 °C | [4][13][15] |

| Solubility | Soluble in organic solvents; hydrolyzes in water | [5][6] |

Core Applications and Reaction Mechanisms

The utility of the this compound complex stems from the strong Lewis acidity of the boron atom in boron trifluoride, which readily coordinates with the oxygen atom of methanol. This complexation enhances the acidity of the medium, facilitating a variety of acid-catalyzed reactions.

Esterification and Transesterification

One of the most prominent applications of the BF₃·MeOH complex is in the preparation of fatty acid methyl esters (FAMEs) from carboxylic acids (esterification) and triglycerides (transesterification).[1][2] This is a crucial step in the production of biodiesel and in the analytical determination of fatty acid profiles by gas chromatography (GC).[1][2]

The reaction mechanism for esterification involves the activation of the carboxylic acid by the Lewis acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Mechanism of Esterification Catalyzed by this compound.

A similar mechanism applies to transesterification, where the triglyceride is the starting material.

Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is adapted from standard methods for the analysis of fatty acids in lipids.[16][17]

Reagents:

-

Boron trifluoride-methanol solution (12-14% w/w)

-

0.5 N Methanolic Sodium Hydroxide

-

n-Hexane (GC grade)

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

Weigh approximately 15-25 mg of the lipid sample into a reaction tube.[17]

-

Add 1 mL of 0.5 N methanolic NaOH.[16]

-

Heat the mixture at 100°C for 5-10 minutes to saponify the lipids.[16]

-

Cool the tube to room temperature and add 1 mL of the boron trifluoride-methanol solution.[17]

-

Seal the tube and heat at 100°C for approximately 7 minutes.[17]

-

Cool the tube to room temperature and add 1 mL of n-hexane and 1 mL of deionized water.[17]

-

Shake the tube vigorously to extract the FAMEs into the hexane (B92381) layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The hexane solution containing the FAMEs is now ready for GC analysis.

Caption: Experimental Workflow for FAME Preparation.

Deprotection of Acetylated Amines

The this compound complex is a mild and efficient reagent for the deprotection of acetylated amines.[1] It shows good selectivity, particularly for aryl N-acetyl groups over alkyl N-acetyl groups.[18]